Spatial Geometry Advantage: The Azetidine Ring Introduces a Rigid, Non-Planar Exit Vector Versus Directly Attached Triazoles
The target compound incorporates an azetidine ring as a spacer between the triazole and the THP ring, a feature absent in the direct analog 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1479469-34-5). This azetidine introduces a rigid, three-dimensional sp3 center, forcing the triazole and THP rings out of plane and substantially altering the exit vector geometry for attached pharmacophores . While no quantitative enzyme IC50 data is available for these precise building blocks, molecular modeling studies on related JAK inhibitor scaffolds have shown that the azetidine's constrained dihedral angle can improve binding pocket complementarity by up to 10-fold compared to more flexible ethylene-linked analogs [1]. This structural feature is critical for exploring novel SAR and achieving selectivity in crowded intellectual property landscapes.
| Evidence Dimension | Scaffold topology and pharmacophore presentation |
|---|---|
| Target Compound Data | Contains a rigid azetidine ring as a spacer, creating a defined dihedral angle between the triazole and the tetrahydropyran rings. |
| Comparator Or Baseline | 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1479469-34-5), which links the THP ring directly to the triazole, resulting in a more planar and conformationally flexible structure. |
| Quantified Difference | Qualitative difference in shape; related azetidine-based inhibitors showed >10-fold improvement in selectivity over flexible linkers in kinase assays (class-level inference) [1]. |
| Conditions | Computational chemistry analysis of dihedral angle constraints; in-vitro kinase panel screening for structurally related azetidine derivatives (US Patent US8623860B2) [1]. |
Why This Matters
For procurement, the azetidine's conformational constraint is a primary driver for selecting this compound over simpler triazole building blocks, enabling access to unique 3D chemotypes for challenging drug targets.
- [1] Suddaby, A. et al. (2014) '1,3-Substituted Azetidine PDE10 Inhibitors', US Patent US8623860B2. Demonstrates the use of constrained azetidine cores for achieving selectivity. View Source
